3,4-Diethyl-3,4-diphenylhexane (CAS 62678-48-2) is a fully substituted, non-polar hydrocarbon belonging to the class of sterically hindered hexa-substituted ethanes. Its core value proposition derives from the significant steric strain imposed on its central carbon-carbon bond by four substituent groups—two phenyl and two ethyl. This specific substitution pattern results in a molecule with thermal lability that is significantly different from both simple alkanes and the classic, highly unstable hexaphenylethane benchmark, positioning it as a specialized tool for applications requiring a clean, thermal source of sterically defined tertiary radicals. [REFS-1, REFS-2]
Simple substitution with analogs is not viable due to the compound's specific function arising from its unique steric profile. Replacing the ethyl groups with smaller methyl groups (as in 3,4-dimethyl-3,4-diphenylhexane) or removing them entirely (as in 3,4-diphenylhexane) would fundamentally alter the steric strain and, consequently, the bond dissociation energy and thermal decomposition temperature of the central C-C bond. Less substituted analogs are more thermally stable, failing to provide radicals at the same temperature, while hyper-strained benchmarks like hexaphenylethane are too unstable for practical isolation and use. [1] The precise balance of lability and handleability is a direct result of the geminal diethyl and diphenyl substitution, making this exact structure critical for reproducible performance in radical chemistry and material science.
The defining feature of 3,4-Diethyl-3,4-diphenylhexane is the severe steric crowding around the central C(sp3)-C(sp3) bond, which significantly lowers its bond dissociation energy (BDE) compared to less substituted alkanes. While direct experimental BDE values for this specific compound are not published, data for structurally related, highly-branched alkanes provide a strong baseline for comparison. For instance, the central C-C bond in 2,2,3,3-tetramethylbutane ('hexamethylethane'), which is strained by six methyl groups, has a BDE of only ~68 kcal/mol. [1] This is over 20% weaker than the ~88 kcal/mol C-C bond in ethane. [2] The presence of four larger groups (two phenyl, two ethyl) on the central carbons of the target compound induces even greater steric repulsion, leading to a correspondingly weaker bond and higher propensity for thermal decomposition at moderate temperatures.
| Evidence Dimension | Central C-C Bond Dissociation Energy (BDE) |
| Target Compound Data | Inferred to be <68 kcal/mol due to greater steric strain |
| Comparator Or Baseline | 2,2,3,3-Tetramethylbutane (Hexamethylethane): ~68 kcal/mol [<a href="https://pubs.acs.org/doi/10.1021/j100021a001" target="_blank">1</a>] Ethane (standard C-C): ~88 kcal/mol [<a href="https://www.routledge.com/Comprehensive-Handbook-of-Chemical-Bond-Energies/Luo/p/book/9780849373664" target="_blank">2</a>] |
| Quantified Difference | Inferred to be >20% weaker than a standard C-C bond and weaker than the hexamethyl- substituted analog. |
| Conditions | Gas-phase homolytic bond dissociation at 298 K. |
This inherent lability makes the compound a suitable choice as a thermal radical initiator at temperatures lower than those required for more robust alkanes, enabling controlled reaction initiation.
While the target compound is designed for thermal lability, it possesses sufficient stability for isolation, storage, and handling under standard laboratory conditions. This contrasts sharply with the classic benchmark for extreme steric hindrance, hexaphenylethane (HPE), which is too unstable to be isolated. Computational studies show the dimerization of two triphenylmethyl radicals to form HPE is endergonic by +11.8 kcal/mol, meaning the dissociated radical state is thermodynamically favored at room temperature. [1] The substitution of four phenyl groups in HPE with four smaller alkyl groups in 3,4-diethyl-3,4-diphenylhexane reduces the overwhelming steric repulsion. This positions the target compound in a functionally optimal window: its central bond is weak enough for controlled thermal cleavage but strong enough to prevent spontaneous dissociation under ambient conditions.
| Evidence Dimension | Dimerization Free Energy (2 x Radical -> Dimer) |
| Target Compound Data | Exergonic (stable enough to be isolated and sold) |
| Comparator Or Baseline | Hexaphenylethane: +11.8 kcal/mol (endergonic, dissociates spontaneously) [<a href="https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202101452" target="_blank">1</a>] |
| Quantified Difference | Qualitatively shifts from thermodynamically unstable (HPE) to handleable and stable at room temperature. |
| Conditions | Calculated at the B3LYP-D3(BJ)/def2-TZVP level of theory. |
For procurement, this evidence confirms the compound is a practical and usable source of radicals, unlike theoretical or transiently-stable alternatives that cannot be bottled or stored.
Procuring 3,4-diethyl-3,4-diphenylhexane provides a direct and reliable thermal source of a specific tertiary radical: the 1-ethyl-1-phenylpropyl radical (Ph(Et)₂C•). Thermal decomposition of one mole of the compound cleanly yields two moles of this radical species. This offers superior control and reproducibility compared to generating the radical via other means, such as hydrogen abstraction from a precursor alkane, which can suffer from side reactions, lower yields, and the need for additional reagents. The existence of the title compound as a stable dimer is itself proof of the synthetic pathway via radical coupling, making its decomposition a reliable reverse process. This makes it a valuable precursor for fundamental studies of radical reactivity, kinetics, or for initiating polymerization where the structure of the initiating fragment is critical.
| Evidence Dimension | Radical Generation Method |
| Target Compound Data | Clean thermal homolysis into two equivalents of a single, defined radical species. |
| Comparator Or Baseline | Alternative methods (e.g., H-abstraction from a precursor alkane using an initiator like AIBN or benzoyl peroxide). |
| Quantified Difference | Higher specificity and purity of the desired radical; avoids byproducts from the initiator itself. |
| Conditions | Thermal decomposition in an inert solvent or gas phase. |
This compound is the right choice for researchers who require a pure, predictable source of this specific sterically-hindered radical for quantitative or mechanistic studies.
As a molecule positioned between highly stable alkanes and extremely labile compounds like hexaphenylethane, this compound serves as an ideal model system for investigating the quantitative impact of steric pressure on C-C bond dissociation energies and reaction kinetics. Its defined structure allows for precise calibration of computational models and physical organic chemistry studies.
The structurally induced lability of the central bond allows it to function as a radical initiator at moderate temperatures. This is advantageous in polymerization processes where sensitive monomers or additives are present, and the avoidance of peroxide-based initiators and their oxidative byproducts is critical for final material properties.
For research requiring a clean and predictable source of the 1-ethyl-1-phenylpropyl radical, this compound is a superior choice. Its clean decomposition into two equivalents of the radical facilitates precise kinetic measurements, studies of radical trapping, or investigations into hydrogen atom transfer (HAT) mechanisms without confounding side-products from other radical generation methods.